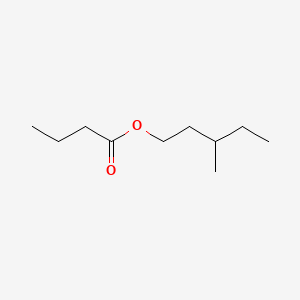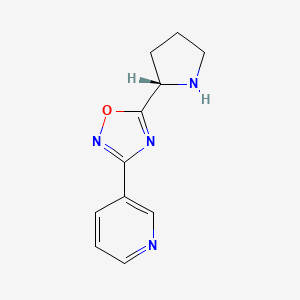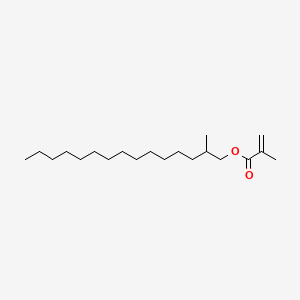
2-Methylpentadecyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpentadecyl methacrylate is an ester of methacrylic acid and 2-methylpentadecanol. It is a long-chain alkyl methacrylate with the molecular formula C20H38O2 and a molecular weight of 310.51452 . This compound is used in various applications due to its unique chemical properties.
Méthodes De Préparation
2-Methylpentadecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methylpentadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
In industrial settings, the production of this compound may involve continuous processes where methacrylic acid and 2-methylpentadecanol are fed into a reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified .
Analyse Des Réactions Chimiques
2-Methylpentadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers. Common initiators for this reaction include azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by catalysts such as sodium methoxide.
Applications De Recherche Scientifique
2-Methylpentadecyl methacrylate has several scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrophobicity and flexibility.
Biomedical Applications: Due to its biocompatibility, polymers derived from this compound are used in medical devices and drug delivery systems.
Environmental Science: Polymers made from this compound are used in environmental remediation, such as in the removal of pollutants from water.
Mécanisme D'action
The mechanism of action of 2-Methylpentadecyl methacrylate primarily involves its ability to undergo polymerization. The ester group in the compound can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and cell membranes, depending on their application .
Comparaison Avec Des Composés Similaires
2-Methylpentadecyl methacrylate is similar to other long-chain alkyl methacrylates, such as:
2-Ethylhexyl methacrylate: This compound has a shorter alkyl chain and is used in similar applications but provides different physical properties to the resulting polymers.
Lauryl methacrylate: With a 12-carbon alkyl chain, this compound is used in the production of flexible and hydrophobic polymers.
Stearyl methacrylate: This compound has an 18-carbon alkyl chain and is used in applications requiring high hydrophobicity and thermal stability.
This compound is unique due to its specific chain length, which provides a balance between flexibility and hydrophobicity, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
94158-99-3 |
|---|---|
Formule moléculaire |
C20H38O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
2-methylpentadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(4)17-22-20(21)18(2)3/h19H,2,5-17H2,1,3-4H3 |
Clé InChI |
FZCUCMPAOQMGQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(C)COC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


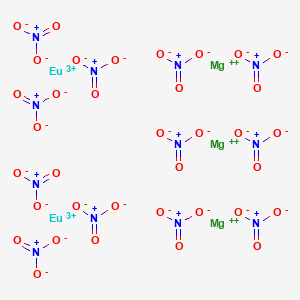
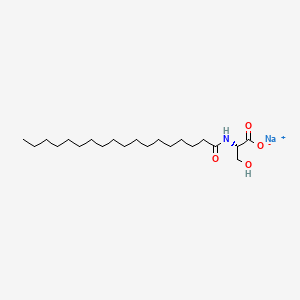
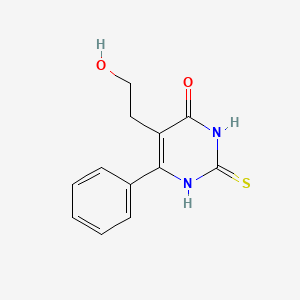
![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
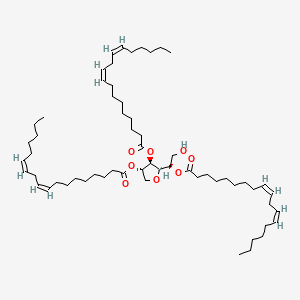
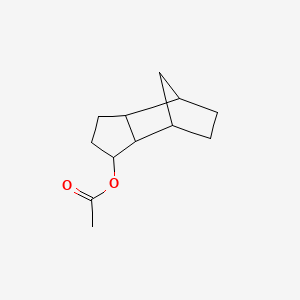
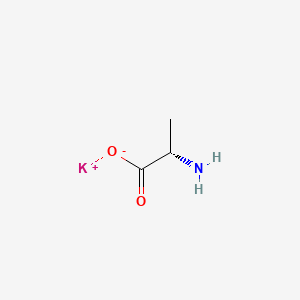
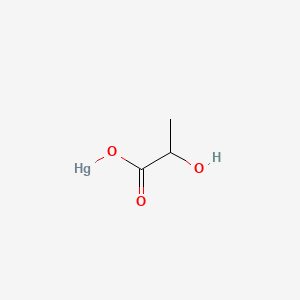
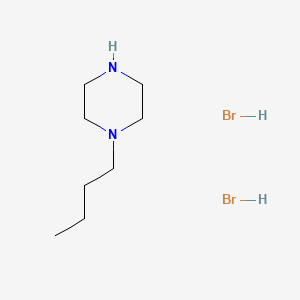
![(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)


